Structural Distinction from the Benzyl Analog: Molecular Weight and Lipophilicity Shift
The target compound features a diphenylmethyl (benzhydryl) substituent on the piperazine nitrogen, whereas the closest commercially available analog, N-(4-((4-benzylpiperazinyl)sulfonyl)phenyl)ethanamide (CAS 294885-65-7), carries a single benzyl group. This substitution difference increases molecular weight from 373.5 Da to 449.6 Da and adds a second aromatic ring, which is predicted to raise logP by approximately 1.5–2.0 units based on the additive contribution of a phenyl ring . In structure–activity relationship campaigns on benzhydrylpiperazine sulfonamides, the benzhydryl moiety has been shown to be critical for retaining high binding affinity at the CB₁ receptor, with Ki values for analogs lacking the second phenyl ring exceeding 1,000 nM [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 449.57 g/mol; formula C₂₅H₂₇N₃O₃S; two aromatic rings on the piperazine N-substituent |
| Comparator Or Baseline | N-(4-((4-benzylpiperazinyl)sulfonyl)phenyl)ethanamide (CAS 294885-65-7): MW = 373.5 g/mol; formula C₁₉H₂₃N₃O₃S; single benzyl group |
| Quantified Difference | ΔMW = +76.1 g/mol (~20% larger); predicted ΔlogP ≈ +1.5–2.0 (estimated from aromatic ring contribution) |
| Conditions | Calculated molecular descriptors and class-level SAR analysis [1] |
Why This Matters
A 20% increase in molecular weight combined with significantly higher lipophilicity alters both membrane permeability and target-binding kinetics, making the target compound pharmacokinetically non-interchangeable with the benzyl analog.
- [1] BindingDB Entry BDBM50063532 / CHEMBL3398550. Displacement of [³H]CP-55,940 from CB₁ receptor in rat brain homogenates; Ki > 1,000 nM for the compound series. https://bindingdb.org/ View Source
